

Application Note: Spectrophotometric Determination of Curcumin in Turmeric Extracts

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Compound of Interest

Compound Name: *Curcuma*

Cat. No.: *B1669341*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of curcumin in turmeric extracts using UV-Visible spectrophotometry. This method is simple, cost-effective, and suitable for routine quality control analysis.

Introduction

Turmeric, derived from the rhizome of *Curcuma longa*, contains a group of bioactive compounds known as curcuminoids, with curcumin being the primary and most studied component.[1][2] Curcumin is responsible for the yellow color of turmeric and possesses numerous pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Accurate quantification of curcumin in turmeric extracts is crucial for the standardization of herbal products and for research and development in the pharmaceutical industry.[4] UV-Visible spectrophotometry offers a straightforward and reliable method for this purpose, based on the principle that curcumin absorbs light in the visible region, with a maximum absorbance typically observed between 418 and 429 nm.[5][6][7][8]

Principle of the Method

The spectrophotometric method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of

the light beam through the solution. By measuring the absorbance of a curcumin extract solution at its wavelength of maximum absorbance (λ_{max}) and comparing it to a standard calibration curve, the concentration of curcumin in the sample can be accurately determined.

Experimental Protocols

Materials and Reagents

- Standard Curcumin ($\geq 95\%$ purity)
- Turmeric extract or finely powdered turmeric rhizome
- Solvents: Methanol, ethanol, acetone, or ethyl acetate (analytical grade)[2][5][7][8]
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Whatman No. 1 filter paper or 0.45 μm syringe filter[4]
- UV-Visible Spectrophotometer
- Ultrasonic bath
- Analytical balance

Preparation of Standard Stock Solution

- Accurately weigh 10 mg of standard curcumin and transfer it to a 100 mL volumetric flask.[5][8]
- Dissolve the curcumin in a suitable solvent (e.g., methanol or ethanol) and make up the volume to the mark. This prepares a stock solution of 100 $\mu\text{g/mL}$. [5][8]
- From this stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 10 $\mu\text{g/mL}$ by appropriate dilutions with the same solvent.[4][5][6][7]

Preparation of Sample Solution

- Accurately weigh a quantity of turmeric extract or powder equivalent to approximately 10 mg of curcumin.
- Transfer the sample to a 100 mL volumetric flask.
- Add about 70 mL of the chosen solvent and sonicate for 30 minutes to ensure complete extraction of curcumin.[\[4\]](#)[\[5\]](#)
- Allow the solution to cool to room temperature and then make up the volume to 100 mL with the solvent.[\[4\]](#)[\[5\]](#)
- Filter the solution through Whatman No. 1 filter paper or a 0.45 μm syringe filter to remove any undissolved particles.[\[4\]](#)
- Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve (e.g., 5 $\mu\text{g/mL}$).[\[5\]](#)

Spectrophotometric Measurement

- Set the UV-Visible spectrophotometer to scan a wavelength range of 200-800 nm to determine the λ_{max} of curcumin. This is typically found to be around 420-425 nm.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Use the solvent as a blank to zero the spectrophotometer.
- Measure the absorbance of each of the working standard solutions and the sample solution at the determined λ_{max} .
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
- Determine the concentration of curcumin in the sample solution from the calibration curve using the measured absorbance.

Data Presentation

The quantitative data from various studies on the spectrophotometric determination of curcumin are summarized in the tables below for easy comparison.

Table 1: Summary of Solvents and Wavelength of Maximum Absorbance (λ_{max})

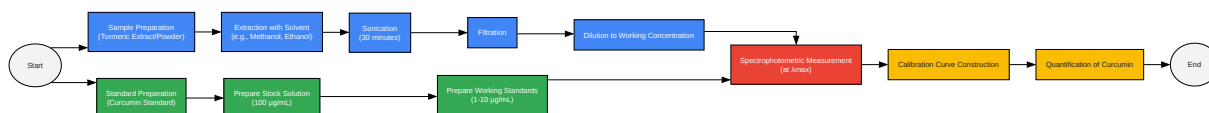
Solvent	λ_{max} (nm)	Reference
Methanol	421 - 422	[5] [7]
Ethanol	429	[6]
Ethyl Acetate	418	[8]
Acetone	420 - 425	[1] [2]
Phosphate buffer (pH 6.8) + 2% Tween 80	421	[9]

Table 2: Summary of Method Validation Parameters

Parameter	Range	Reference
Linearity Range (µg/mL)	1 - 7	[4] [5] [7]
2 - 10	[6]	
1 - 5	[8]	
5 - 55	[9]	
Correlation Coefficient (r ²)	0.999	[5] [7]
0.998	[6]	
Limit of Detection (LOD) (µg/mL)	0.28	[5]
0.861	[6]	
0.05	[7]	
Limit of Quantification (LOQ) (µg/mL)	0.87	[5]
2.872	[6]	
0.172	[7]	
Accuracy (% Recovery)	99.79 - 100.27	[6]
99.1 - 101.4	[7]	

Visualizations

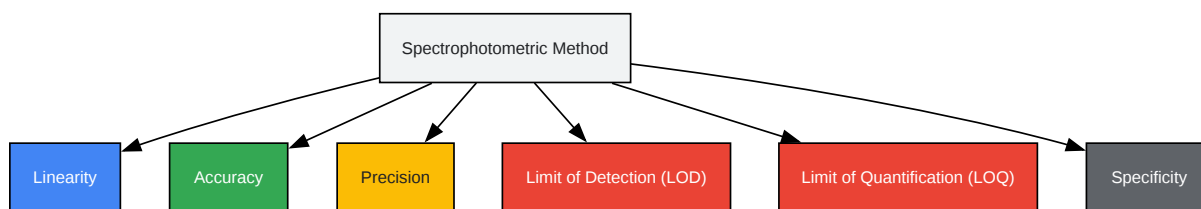
Experimental Workflow



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Caption: Experimental workflow for spectrophotometric determination of curcumin.

Logical Relationship of Method Validation



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Caption: Key parameters for analytical method validation.

Conclusion

The UV-Visible spectrophotometric method described is a simple, rapid, and reliable technique for the determination of curcumin in turmeric extracts.[5][7] The method is cost-effective and can be readily implemented in a quality control laboratory for the routine analysis of curcumin content in raw materials and finished products. The validation parameters from various studies demonstrate that the method is linear, accurate, and precise.[5][6][7][8]

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